molecular formula C24H27NO3 B2487244 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid CAS No. 937604-74-5

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No. B2487244
CAS RN: 937604-74-5
M. Wt: 377.484
InChI Key: UCKVLKHHTMNVCA-UHFFFAOYSA-N
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Description

The research into compounds similar to "4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid" focuses on the synthesis of novel chemical structures with potential therapeutic applications, investigating their molecular structures, and evaluating their chemical and physical properties.

Synthesis Analysis

The synthesis of similar indole-based hybrid scaffolds involves multi-step chemical reactions. For instance, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves transforming 4-(1H-indol-3-yl)butanoic acid through several intermediate steps, including the formation of ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and subsequent reactions to achieve the final products (Nazir et al., 2018).

Molecular Structure Analysis

Studies on molecular structure analysis, such as FT-IR, molecular structure, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis, provide insights into the electronic and optical properties of similar compounds. For example, the analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid elucidates the stability, charge transfer, and molecular electrostatic potential of the molecule (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions, such as Knoevenagel condensation and nucleophilic substitution, are central to synthesizing similar compounds. These reactions allow for the creation of diverse chemical scaffolds with varying substituents and structural motifs, as demonstrated in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its antimicrobial and antioxidant activities evaluation (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are often determined using techniques like X-ray diffraction and thermal analysis, providing insights into the stability and behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the potential applications of these compounds. Studies often involve in vitro and in silico analyses to evaluate these aspects, as seen in the research on novel bioactive oxadiazole natural product analogs (Maftei et al., 2013).

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Synthesis and Biological Activities : One study explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and isolating intermediates including 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid. These compounds were tested for antitumor activity against a panel of cell lines, with one compound showing potent activity (Maftei et al., 2013).

  • Enzyme Inhibition : Another study synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules displayed potent in vitro inhibitory potential against the urease enzyme and exhibited mild cytotoxicity towards cell membranes, suggesting their potential as therapeutic agents in drug design (Nazir et al., 2018).

  • Antioxidant Properties : Research on 4-hydroxycoumarin derivatives, including compounds structurally related to 4-oxobutanoic acid, showed that some of these compounds exhibit significant antioxidant properties in vitro. This suggests their potential use in therapies targeting oxidative stress-related conditions (Stanchev et al., 2009).

  • Larvicidal and Antimicrobial Activities : A study on novel triazinone derivatives, synthesized by condensing various acids including 4-oxobutanoic acid analogs, revealed that these compounds possess antimicrobial and mosquito larvicidal properties. This highlights their potential in developing new insecticides and antimicrobial agents (Kumara et al., 2015).

  • Agricultural Applications : In the field of agriculture, research on 4-chloroindole-3-acetic acid and its esters, which are structurally similar to the compound , demonstrated strong plant growth-promoting activities. Such compounds could be significant in enhancing crop growth and yield (Katayama, 2000).

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-5-15-7-6-8-18-20(14-25-22(15)18)19(23(27)28)13-21(26)16-9-11-17(12-10-16)24(2,3)4/h6-12,14,19,25H,5,13H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKVLKHHTMNVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid

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